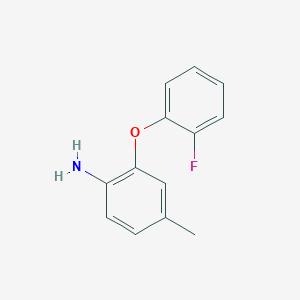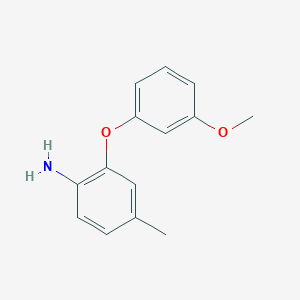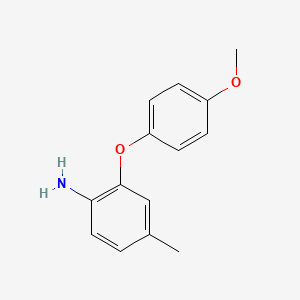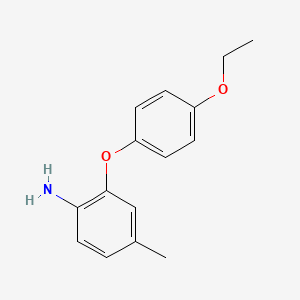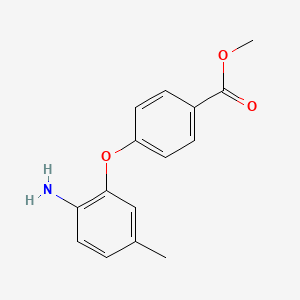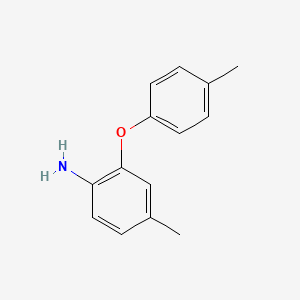
5-Fluoro-2-(2-méthoxyphénoxy)phénylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-2-(2-methoxyphenoxy)phenylamine: is an organic compound with the molecular formula C13H12FNO2 and a molecular weight of 233.24 g/mol . This compound is characterized by the presence of a fluorine atom, a methoxy group, and a phenoxy group attached to a phenylamine backbone. It is primarily used in research settings and has various applications in the fields of chemistry, biology, and medicine.
Applications De Recherche Scientifique
5-Fluoro-2-(2-methoxyphenoxy)phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the development of specialty chemicals and materials.
Mécanisme D'action
Target of Action
The primary targets of 5-Fluoro-2-(2-methoxyphenoxy)phenylamine are currently unknown. This compound is a specialty product used in proteomics research
Biochemical Pathways
The biochemical pathways affected by 5-Fluoro-2-(2-methoxyphenoxy)phenylamine As a specialty product for proteomics research , it may be involved in various biochemical reactions
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of 5-Fluoro-2-(2-methoxyphenoxy)phenylamine are not well-studied. Its impact on bioavailability is also unknown. The compound has a molecular weight of 233.24 , which may influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of 5-Fluoro-2-(2-methoxyphenoxy)phenylamine As a specialty product for proteomics research , it may have various effects on cellular processes
Action Environment
The action, efficacy, and stability of 5-Fluoro-2-(2-methoxyphenoxy)phenylamine can be influenced by various environmental factors.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-(2-methoxyphenoxy)phenylamine typically involves the following steps:
Nitration: The starting material, 2-(2-methoxyphenoxy)aniline, undergoes nitration to introduce a nitro group at the 5-position.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods: Industrial production of 5-Fluoro-2-(2-methoxyphenoxy)phenylamine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 5-Fluoro-2-(2-methoxyphenoxy)phenylamine can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted phenylamine derivatives.
Comparaison Avec Des Composés Similaires
- 5-Fluoro-2-(3-methoxyphenoxy)phenylamine
- 5-Fluoro-2-(4-methoxyphenoxy)phenylamine
- 2-Fluoro-5-methoxybenzaldehyde
Comparison: 5-Fluoro-2-(2-methoxyphenoxy)phenylamine is unique due to the specific positioning of the fluorine and methoxy groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct properties that make it suitable for specific research applications, particularly in the study of enzyme interactions and receptor binding.
Propriétés
IUPAC Name |
5-fluoro-2-(2-methoxyphenoxy)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2/c1-16-12-4-2-3-5-13(12)17-11-7-6-9(14)8-10(11)15/h2-8H,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEZYOWBIKFOMAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(C=C(C=C2)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Butyl(methyl)amino]-3-nitrobenzoic acid](/img/structure/B1328971.png)
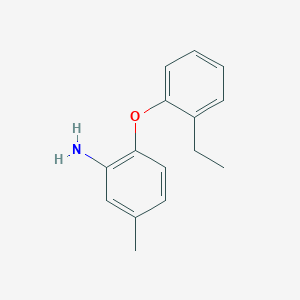
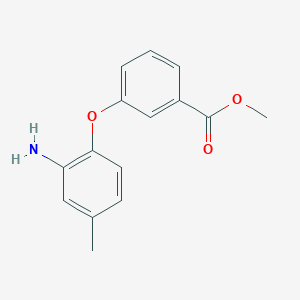

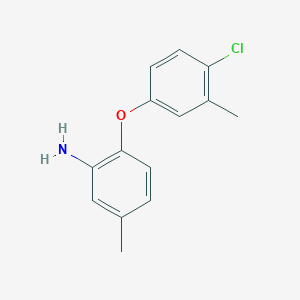
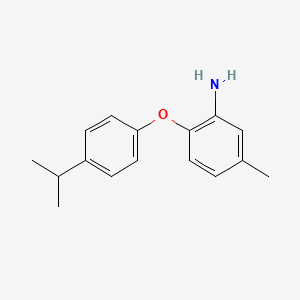
![Methyl 2-[4-(2-amino-4-methylphenoxy)phenyl]-acetate](/img/structure/B1328988.png)
